N6-(3-Hydroxypropyl)-L-lysine
Description
Fundamental Roles of L-Lysine in Biochemistry and Cellular Biology
L-lysine is indispensable for numerous physiological functions:
Collagen Formation : Lysine (B10760008) is critical for the structural integrity of connective tissues. It participates in the cross-linking of collagen polypeptides, a process that provides strength and stability to skin, bones, tendons, and blood vessels. wikipedia.org
Calcium Homeostasis : Evidence suggests that lysine enhances the absorption of calcium from the intestine and promotes its retention by the kidneys, thereby playing a role in maintaining calcium balance. ontosight.aiwikipedia.org
Carnitine Synthesis : Lysine serves as a precursor for the synthesis of carnitine, an essential molecule for the transport of fatty acids into the mitochondria for energy production. wikipedia.org
Epigenetic Regulation : Lysine residues within histone proteins are frequently modified, influencing chromatin structure and gene expression. These modifications are a cornerstone of epigenetic regulation. wikipedia.orgscispace.com
Diversity and Functional Significance of Nε-Lysine Post-Translational Modifications (PTMs)
The ε-amino group of lysine is a target for a vast array of post-translational modifications, which significantly modulate protein function. nih.govembopress.org These modifications can be broadly classified as enzymatic and non-enzymatic.
Enzymatically regulated PTMs are precise and reversible, acting as molecular switches that control cellular processes. news-medical.net
Acetylation : The addition of an acetyl group to the ε-amino group of lysine, catalyzed by histone acetyltransferases (HATs), neutralizes its positive charge. thermofisher.comd-nb.info This modification is crucial for regulating gene transcription by altering chromatin structure. thermofisher.com Deacetylation is carried out by histone deacetylases (HDACs). thermofisher.com
Methylation : Lysine methylation involves the addition of one, two, or three methyl groups, a process catalyzed by lysine methyltransferases. embopress.orgembopress.org Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific proteins, thereby influencing protein-protein interactions and gene regulation. embopress.org
Ubiquitination : This process involves the covalent attachment of a small protein called ubiquitin to a lysine residue. thermofisher.comnews-medical.net Monoubiquitination and polyubiquitination have distinct roles, ranging from protein degradation by the proteasome to regulating protein localization and activity. news-medical.net
Hydroxylation : The addition of a hydroxyl group to a lysine residue is catalyzed by lysyl hydroxylases. springermedizin.de This modification is particularly important in the stabilization of collagen through the formation of hydroxylysine, which is essential for cross-linking. mdpi.comroyalsocietypublishing.org
Table 1: Key Enzymatic Nε-Lysine Modifications and their Functions
| Modification | Enzyme Class | Function |
| Acetylation | Histone Acetyltransferases (HATs) / Histone Deacetylases (HDACs) | Gene regulation, chromatin remodeling. thermofisher.comd-nb.info |
| Methylation | Lysine Methyltransferases / Demethylases | Gene regulation, protein-protein interactions. embopress.orgembopress.org |
| Ubiquitination | Ubiquitin Ligases / Deubiquitinases | Protein degradation, signal transduction. thermofisher.comnews-medical.net |
| Hydroxylation | Lysyl Hydroxylases | Collagen stability, protein structure. springermedizin.deroyalsocietypublishing.org |
Non-enzymatic modifications are generally less specific and often associated with cellular stress and aging. nih.gov
Glycation : This is the non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). tandfonline.com Glycation can impair protein function and is implicated in the complications of diabetes and aging.
Lipoxidation Adducts : Reactive aldehydes, generated from the peroxidation of lipids, can react with lysine residues to form various adducts, known as advanced lipoxidation end-products (ALEs). nih.govportlandpress.comencyclopedia.pub For example, malondialdehyde (MDA), a product of lipid peroxidation, reacts with lysine to form adducts like Nε-(malondialdehyde)lysine (MDALys). nih.govencyclopedia.pub These modifications can lead to protein damage and cellular dysfunction. portlandpress.com
Rationale for Investigating the Potential Biological Roles of N6-(3-Hydroxypropyl)-L-lysine
The study of novel amino acid derivatives is crucial for understanding the full scope of cellular regulation and pathology.
Hydroxylated and alkylated amino acids represent important classes of modified biomolecules with diverse biological activities. mdpi.commdpi.com
Hydroxylated Amino Acids : The introduction of a hydroxyl group can significantly alter the properties of an amino acid, increasing its polarity and potential for hydrogen bonding. mdpi.com Hydroxylated amino acids are precursors to various biologically active natural products and can possess antiviral and anticancer properties. mdpi.comnih.gov
Alkylated Amino Acids : N-alkylation of amino acids can impact the conformation and proteolytic stability of peptides. mdpi.comirb.hr These derivatives are valuable in medicinal chemistry for developing therapeutic agents with improved pharmacokinetic properties. mdpi.comirb.hr
While common PTMs are well-studied, there is a significant knowledge gap concerning unconventional lysine adducts. The formation and biological consequences of many of these modifications, such as this compound, remain largely unexplored. Investigating these less-characterized adducts is essential for a complete understanding of the lysine "adductome" and its role in health and disease. Research into such novel derivatives could reveal new signaling pathways, disease biomarkers, or therapeutic targets. The study of unconventional adducts, including those arising from environmental exposures or endogenous metabolic byproducts, is a growing field in proteomics and toxicology. portlandpress.comnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-(3-hydroxypropylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c10-8(9(13)14)4-1-2-5-11-6-3-7-12/h8,11-12H,1-7,10H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQQRMMGAQSGLJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCO)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCO)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Hypothetical Biosynthesis and Enzymatic Formation of N6 3 Hydroxypropyl L Lysine
Proposed Pathways for the Formation of the N6-(3-Hydroxypropyl) Moiety
The formation of the N6-(3-hydroxypropyl) group attached to the ε-amino group of L-lysine likely follows one of two general pathways: direct enzymatic modification of L-lysine or a non-enzymatic chemical adduction.
Enzymatic Catalysis via Nε-Hydroxylation and Subsequent Reduction/Alkylation
This proposed pathway involves a series of enzyme-catalyzed reactions, starting with the hydroxylation of the lysine (B10760008) side chain.
The initial step in this hypothetical enzymatic pathway could be the hydroxylation of the ε-amino group of L-lysine to form N6-hydroxy-L-lysine. This reaction is catalyzed by L-lysine 6-monooxygenase (EC 1.14.13.59), also known as lysine N6-hydroxylase. wikipedia.org This enzyme belongs to the family of oxidoreductases and utilizes NADPH, H+, and O2 as substrates. wikipedia.org The systematic name for this enzyme class is L-lysine,NADPH:oxygen oxidoreductase (6-hydroxylating). wikipedia.org
Table 1: Putative L-Lysine 6-Monooxygenase Activity
| Parameter | Description |
| Enzyme | L-Lysine 6-Monooxygenase |
| EC Number | 1.14.13.59 |
| Substrates | L-lysine, NADPH, H+, O2 |
| Products | N6-hydroxy-L-lysine, NADP+, H2O |
| Enzyme Class | Oxidoreductase |
Following the initial hydroxylation, a series of hypothetical steps involving other hydroxylases and reductases would be necessary to form the 3-hydroxypropyl moiety. This could involve the further oxidation of N6-hydroxy-L-lysine and subsequent reduction and alkylation steps. While specific enzymes for these transformations on an N6-hydroxy-L-lysine substrate have not been characterized, the general activities of hydroxylase and reductase enzymes make them plausible candidates for catalyzing these reactions.
Non-Enzymatic Adduction Mechanisms Involving Lysine ε-Amino Group and Hydroxypropyl Precursors
A non-enzymatic pathway for the formation of N6-(3-Hydroxypropyl)-L-lysine is also plausible, particularly through reactions involving the highly reactive ε-amino group of lysine and suitable precursor molecules. nih.gov
The ε-amino group of lysine is a potent nucleophile and can react with electrophilic carbonyl compounds. A likely precursor for the 3-hydroxypropyl moiety is 3-hydroxypropanal. The reaction between the lysine side chain and 3-hydroxypropanal would proceed via nucleophilic attack of the amino group on the carbonyl carbon. This type of reaction is a key step in the Maillard reaction, a form of non-enzymatic browning. researchgate.net
The initial reaction between the ε-amino group of lysine and an aldehyde, such as 3-hydroxypropanal, results in the formation of an unstable carbinolamine, which then dehydrates to form a Schiff base (an imine). nih.govresearchgate.net This Schiff base intermediate is an important precursor in various biochemical and synthetic reactions. nih.govscience.gov The subsequent reduction of the Schiff base would lead to the stable C-N bond, forming the final this compound product. This reduction could potentially be catalyzed by cellular reducing agents or reductases.
Table 2: Proposed Non-Enzymatic Formation of this compound
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | L-lysine (ε-amino group), 3-Hydroxypropanal | Carbinolamine | Nucleophilic Addition |
| 2 | Carbinolamine | Schiff Base | Dehydration |
| 3 | Schiff Base, Reducing Agent | This compound | Reduction |
Identification of Potential Biochemical Precursors and Metabolic Intermediates
The biosynthesis of this compound is hypothesized to originate from the essential amino acid L-lysine. The formation of the N6-(3-hydroxypropyl) moiety likely involves a multi-step enzymatic process, potentially drawing from intermediates of common metabolic pathways.
One plausible route involves the modification of the ε-amino group of L-lysine. The three-carbon side chain with a terminal hydroxyl group could be derived from intermediates of glycolysis or lipid metabolism. Potential precursors for the 3-hydroxypropyl group could include:
Glycerol or its phosphorylated derivatives: These molecules provide a three-carbon backbone that could be enzymatically modified and transferred to the lysine side chain.
Propionaldehyde or 3-hydroxypropionaldehyde: These aldehydes could be generated from various metabolic pathways, including the catabolism of odd-chain fatty acids or certain amino acids. They could then be attached to the lysine ε-amino group via a reductive amination-like mechanism.
The hypothetical pathway would likely proceed through a series of metabolic intermediates. Following the initial attachment of a three-carbon unit to the lysine ε-amino group, subsequent enzymatic modifications, such as hydroxylation, would be necessary to yield the final this compound structure.
Characterization of Putative Biosynthetic Enzymes and Enzyme Systems
The enzymatic machinery responsible for the synthesis of this compound is likely to be a complex of several enzymes, each catalyzing a specific step in the proposed biosynthetic pathway. Drawing parallels from known amino acid modifying enzymes, we can hypothesize the classes of enzymes that may be involved.
The isolation and purification of the putative enzymes involved in this compound biosynthesis would be a critical step in validating the hypothetical pathway. A standard biochemical approach would involve the following methodologies:
Cell Lysis and Fractionation: Initial separation of cellular components to isolate the protein fraction containing the enzymes of interest.
Protein Precipitation: Techniques such as ammonium (B1175870) sulfate precipitation to selectively precipitate proteins based on their solubility.
Chromatography: A series of chromatographic steps would be employed for purification, including:
Ion-exchange chromatography: To separate proteins based on their net charge.
Size-exclusion chromatography: To separate proteins based on their molecular size.
Affinity chromatography: Using a ligand that specifically binds to the target enzyme for highly specific purification.
| Purification Step | Principle | Expected Outcome |
| Cell Lysis | Disruption of cell membranes | Release of intracellular proteins |
| Ammonium Sulfate Precipitation | Salting out | Partial purification and concentration of proteins |
| Ion-Exchange Chromatography | Separation by charge | Separation of proteins with different isoelectric points |
| Size-Exclusion Chromatography | Separation by size | Separation of proteins based on molecular weight |
| Affinity Chromatography | Specific binding | High-purity isolation of the target enzyme |
This table outlines a general strategy for the purification of hypothetical enzymes involved in this compound biosynthesis.
Once purified, the candidate enzymes would be subjected to rigorous kinetic analysis to determine their substrate specificity and catalytic efficiency. It is hypothesized that the initial enzyme in the pathway would exhibit high specificity for L-lysine as a substrate. Subsequent enzymes would then act on the modified lysine intermediate.
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) would be determined for the primary substrates (L-lysine and the three-carbon donor) and any proposed intermediates. These analyses would provide insights into the efficiency and specificity of the enzymatic reactions. For instance, a low Km value for L-lysine would indicate a high affinity of the enzyme for its substrate.
Many enzymatic reactions, particularly those involving oxidation, reduction, or the transfer of functional groups, require the presence of co-factors. Based on analogous biosynthetic pathways, the enzymes involved in this compound formation are predicted to require specific co-factors.
For a hypothetical hydroxylation step, a lysine hydroxylase, likely a dioxygenase, would be involved. Such enzymes typically require:
Molecular Oxygen (O2): As an oxidizing agent.
A reducing agent (e.g., NADPH or NADH): To provide the necessary electrons for the reaction. d-nb.infowikipedia.org
Metal Ions: Often, a non-heme iron center is present in the active site of dioxygenases to facilitate the activation of molecular oxygen. nih.gov
Flavin Adenine Dinucleotide (FAD): Some hydroxylases are flavoproteins and utilize FAD as a prosthetic group. d-nb.infonih.gov
| Hypothetical Enzyme | Reaction Type | Potential Co-factors |
| Lysine-N6-propyltransferase | Transfer of a propyl group | ATP, Mg2+ |
| Propanal Reductase | Reduction of an aldehyde | NADPH/NADH |
| N6-propyl-L-lysine Hydroxylase | Hydroxylation | O2, NADPH, Fe2+, FAD |
This interactive table presents the hypothesized enzymes and their potential co-factor requirements for the biosynthesis of this compound.
Genetic Determinants of this compound Biosynthesis
The production of this compound is undoubtedly under genetic control. The genes encoding the biosynthetic enzymes are likely organized in a gene cluster, which would allow for coordinated regulation of their expression.
Identifying the genes responsible for the biosynthesis of this compound would be a key step in understanding its formation. Several strategies could be employed:
Genome Mining: Searching sequenced genomes of organisms known to produce this compound for genes homologous to known amino acid modifying enzymes, such as hydroxylases, transferases, and reductases.
Transcriptomic Analysis: Comparing the gene expression profiles of producing and non-producing organisms or strains under different growth conditions to identify upregulated genes that may be involved in the biosynthetic pathway.
Genetic Complementation: Introducing DNA fragments from a producing organism into a non-producing mutant to identify the gene or genes that restore the ability to synthesize the compound.
Once candidate genes are identified, they would be cloned into suitable expression vectors for heterologous expression in a host organism like Escherichia coli. The recombinant proteins could then be purified and their enzymatic activity assayed to confirm their role in the biosynthesis of this compound.
Regulation of Gene Expression in Response to Cellular Cues
Transcriptional Regulation: The expression of genes encoding the enzymes responsible for the synthesis of this compound would likely be under transcriptional control. In bacteria, the regulation of lysine biosynthesis genes is known to be controlled by a lysine-specific RNA element, known as the LYS element or a lysine riboswitch. nih.gov This element, located in the 5'-untranslated region of mRNA, can directly bind to lysine, leading to a conformational change that results in the premature termination of transcription. nih.gov It is conceivable that the genes for the hypothetical this compound biosynthetic pathway could be part of an operon regulated by a similar mechanism, potentially responding to intracellular levels of L-lysine or even the final product itself.
Cellular Cues: The production of this compound is likely to be triggered by specific cellular cues. These could include:
Nutrient Availability: The availability of L-lysine and the precursors for the 3-hydroxypropyl group would be a primary factor. High intracellular concentrations of L-lysine might induce the expression of the modifying enzymes to convert it into this compound for a specific functional purpose or for storage.
Stress Conditions: The synthesis of modified amino acids can be a response to various cellular stresses, such as oxidative stress, osmotic stress, or changes in temperature. This compound might play a role in protecting cells under such adverse conditions.
Developmental Stages: In multicellular organisms, the production of specific metabolites is often tightly regulated during development. The synthesis of this compound could be restricted to certain cell types or developmental stages where it performs a specialized function.
The table below summarizes the hypothetical regulatory mechanisms based on known principles of gene expression in response to cellular cues.
| Regulatory Mechanism | Potential Effector Molecule(s) | Cellular Cue | Hypothetical Outcome on this compound Biosynthesis |
| Transcriptional Attenuation (Riboswitch) | L-lysine, this compound | High intracellular concentration of effector | Termination of transcription of biosynthetic genes; decreased synthesis |
| Transcriptional Activation | Specific transcriptional activator protein | Presence of a specific substrate or stress signal | Induction of gene expression; increased synthesis |
| Enzyme Allosteric Regulation | Feedback inhibition by this compound | High concentration of the final product | Inhibition of the activity of the first enzyme in the pathway; decreased synthesis |
It is important to reiterate that in the absence of direct experimental evidence, these proposed biosynthetic and regulatory pathways for this compound remain hypothetical. Further research is necessary to identify the specific enzymes and regulatory networks involved in the formation of this compound.
Metabolic Fate and Catabolic Pathways of N6 3 Hydroxypropyl L Lysine
Proposed Catabolic Mechanisms and Enzymes Involved in N6-(3-Hydroxypropyl)-L-lysine Degradation
The catabolism of N-substituted lysine (B10760008) derivatives can theoretically proceed through several biochemical reactions, primarily involving oxidative and hydrolytic processes. However, specific enzymes and pathways for the degradation of this compound have not been experimentally elucidated.
Oxidative degradation is a common fate for many biological molecules. For lysine and its derivatives, oxidation can occur at various points on the molecule. Enzymes such as lysyl oxidases catalyze the oxidative deamination of the ε-amino group of lysine residues in proteins, forming an aldehyde. nih.gov It is conceivable that a similar enzymatic process could act on the secondary amine of this compound, though the substrate specificity of such enzymes for this particular modification is unknown.
Another potential oxidative route could involve the hydroxylation of the propyl group, followed by further oxidation and cleavage. The presence of reactive oxygen species (ROS) can also lead to non-enzymatic oxidative degradation of lysine derivatives, resulting in a variety of products. nih.gov
Hydrolytic cleavage of the bond between the lysine side chain and the 3-hydroxypropyl group would represent a direct route to regenerate L-lysine and 3-hydroxypropanol. While enzymes that catalyze the hydrolysis of various N-substituted compounds exist, specific hydrolases that recognize and act on the this compound linkage have not been identified. The stability of this secondary amine linkage under physiological conditions without enzymatic intervention is also a key factor in its metabolic persistence.
Identification and Characterization of this compound Degradation Products
To date, there is no available scientific literature that identifies or characterizes the specific degradation products of this compound. Determining these products would require metabolic studies, such as in vivo or in vitro experiments using labeled this compound, followed by analytical techniques like mass spectrometry and NMR spectroscopy to identify the resulting metabolites. Without such studies, the end-products of its catabolism remain speculative.
Interplay with Established L-Lysine Catabolism (e.g., Saccharopine Pathway)
The primary pathway for L-lysine degradation in mammals and many other organisms is the saccharopine pathway. frontiersin.orgnih.govnih.gov This pathway is initiated in the mitochondria and involves a series of enzymatic reactions that convert L-lysine into acetyl-CoA.
The initial and rate-limiting step of the saccharopine pathway is the condensation of L-lysine with α-ketoglutarate, a reaction catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgnih.govresearchgate.net The substrate specificity of LKR is crucial in determining whether this compound can enter this pathway. Given that the ε-amino group of lysine is directly involved in the reaction with α-ketoglutarate, the presence of the 3-hydroxypropyl substituent on this nitrogen atom would likely hinder or prevent its recognition and binding by LKR. nih.gov
Table 1: Key Enzymes and Intermediates of the Saccharopine Pathway
| Step | Enzyme | Substrates | Products |
| 1 | Lysine-Ketoglutarate Reductase (LKR) | L-Lysine, α-Ketoglutarate, NADPH | Saccharopine, NADP+ |
| 2 | Saccharopine Dehydrogenase (SDH) | Saccharopine, NAD(P)+ | L-Glutamate, α-Aminoadipate Semialdehyde, NAD(P)H |
| 3 | α-Aminoadipate Semialdehyde Dehydrogenase | α-Aminoadipate Semialdehyde, NAD(P)+ | α-Aminoadipate, NAD(P)H |
This table outlines the initial steps of the saccharopine pathway for the degradation of unmodified L-lysine. frontiersin.orgnih.govresearchgate.net
Consequently, it is improbable that this compound is a direct substrate for the saccharopine pathway. For it to be catabolized via this route, a preliminary enzymatic step to remove the 3-hydroxypropyl group would be necessary to yield free L-lysine.
Role of this compound in Carnitine Biosynthesis Pathways (Comparative Analysis with 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine)
Carnitine is an essential metabolite for fatty acid metabolism, and its biosynthesis is intricately linked to a specific modified form of lysine, N6,N6,N6-trimethyl-L-lysine. wikipedia.org The pathway involves the conversion of N6,N6,N6-trimethyl-L-lysine to carnitine through a series of four enzymatic steps. A key intermediate in this pathway is 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine. wikipedia.orgnih.gov
The first enzyme in this pathway, trimethyllysine hydroxylase (TMLH), is a non-haem Fe(II) and 2-oxoglutarate dependent oxygenase that catalyzes the C-3 hydroxylation of N6,N6,N6-trimethyl-L-lysine. wikipedia.orgwikipedia.org Studies on the substrate specificity of TMLH have shown that it can hydroxylate some analogues of trimethyllysine, but it has a clear preference for the trimethylated amino group. rsc.orgnih.gov
This compound is structurally distinct from N6,N6,N6-trimethyl-L-lysine. The substitution at the N6 position is a hydroxypropyl group instead of three methyl groups. This difference is significant for several reasons:
Enzyme Recognition: The active site of TMLH is adapted to bind the trimethylammonium group. rsc.org The bulkier and less basic hydroxypropyl group is unlikely to fit into the active site in a way that allows for efficient catalysis.
Chemical Properties: The quaternary ammonium (B1175870) group of N6,N6,N6-trimethyl-L-lysine is a permanent cation, which is an important feature for its recognition by the enzymes of the carnitine biosynthesis pathway. The secondary amine in this compound has different steric and electronic properties.
The subsequent enzymes in the carnitine biosynthesis pathway also exhibit substrate specificity that would likely preclude the involvement of a hydroxypropylated lysine derivative. wikipedia.orgnih.gov
Table 2: Comparative Overview of N6-Substituted Lysines in Carnitine Biosynthesis
| Feature | This compound | 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine |
| N6-Substituent | 3-Hydroxypropyl group | Three methyl groups (trimethylammonium) |
| Role in Carnitine Biosynthesis | No documented role | Essential intermediate |
| Precursor | Not applicable | N6,N6,N6-trimethyl-L-lysine |
| Enzymatic Conversion | Unlikely to be a substrate for TMLH | Product of TMLH activity |
This table provides a comparative analysis of this compound and the established intermediate 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine in the context of carnitine biosynthesis. wikipedia.orgnih.govrsc.orgnih.gov
Investigation of N6 3 Hydroxypropyl L Lysine As a Post Translational Modification Ptm
Detection and Identification of N6-(3-Hydroxypropyl)-L-lysine Adducts in Proteins
The identification of this compound in complex biological samples is a significant analytical challenge due to its potentially low abundance and the isomeric nature of many PTMs. Modern proteomics, centered around high-resolution mass spectrometry, provides the necessary tools for the discovery and characterization of such modifications. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for identifying novel or uncharacterized PTMs like this compound. nih.govnih.gov The general workflow, often referred to as "bottom-up" proteomics, involves the enzymatic digestion of a protein mixture, typically with trypsin, into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer.
In a discovery-phase or "untargeted" adductomics experiment, the mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1 scan) and then selects peptide ions for fragmentation, generating tandem mass spectra (MS2 scan). ucsf.edu The presence of an this compound modification is inferred by a specific mass shift in the peptide. The modification adds a mass of 74.068 Da to the lysine (B10760008) residue. However, since the adduct is often stabilized from the initial Michael addition product of acrolein (+56.026 Da) by reduction, proteomic searches often look for the mass of the reduced, stable adduct, which corresponds to a mass increase of 58.042 Da (acrolein + 2H). researchgate.net
Specialized data analysis algorithms are employed to search the MS2 spectra against a protein sequence database. These algorithms can be configured to search for this specific mass shift on lysine residues, allowing for the identification of modified peptides.
| Modification Stage | Chemical Moiety Added | Monoisotopic Mass Shift (Da) | Analytical Context |
| Initial Michael Adduct | -CH2-CH2-CHO (Oxopropyl) | +56.026 | Unstable intermediate, target of some searches. |
| Reduced Stable Adduct | -CH2-CH2-CH2OH (Hydroxypropyl) | +58.042 | Stabilized form after reduction (e.g., with NaBH4), commonly targeted for MS analysis. researchgate.net |
This interactive table summarizes the mass shifts associated with the formation of this compound from acrolein adduction, which are critical for its detection via mass spectrometry.
Due to the low stoichiometry of many PTMs resulting from electrophilic damage, enrichment of modified peptides prior to MS analysis is often necessary to increase the likelihood of detection. nih.gov While no specific enrichment strategy for this compound has been established, several general approaches could be adapted.
One potential strategy is immunoaffinity enrichment. This would involve the development of a specific antibody that recognizes the this compound structure. Such an antibody could be used to capture and isolate modified proteins or peptides from a complex mixture, significantly increasing their concentration before LC-MS/MS analysis.
Another approach involves chemical derivatization. If a chemical handle could be selectively introduced onto the hydroxyl group of the adduct, this handle could then be used for affinity capture (e.g., biotin-streptavidin interaction). However, the presence of other hydroxyl groups in proteins (on serine, threonine, and tyrosine residues) makes this a challenging strategy to implement with high specificity. Given these challenges, current detection relies heavily on the sensitivity of the mass spectrometer and sophisticated data analysis rather than on specific enrichment. nih.gov
Once a modified peptide is identified, tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification. researchgate.net During MS/MS, the peptide ion is fragmented in a controlled manner, typically at the peptide bonds. This creates a series of fragment ions, known as b- and y-ions. oregonstate.edu
The mass of each fragment ion is measured. If a modification is present on a specific amino acid, all fragment ions containing that residue will show a corresponding mass increase. For example, if a lysine residue is modified with a 3-hydroxypropyl group (stabilized reduced form, +58.042 Da), the y-ions that contain this lysine will be shifted by this mass, while the b-ions that precede it will not. By analyzing the pattern of mass shifts in the fragment ion series, the modification can be unambiguously assigned to a specific lysine residue within the peptide sequence. ucsf.edu
Functional Consequences of this compound PTM on Protein Properties
Impact on Protein Structure, Stability, and Conformation
There is no available research data on how the addition of a 3-hydroxypropyl group to the N6 position of lysine would affect protein structure.
Modulation of Protein-Protein and Protein-Nucleic Acid Interactions
Information regarding the influence of this compound on the interactions of proteins with other proteins or with nucleic acids is currently absent from scientific literature.
Effects on Protein Enzymatic Activity and Regulation
The enzymatic pathways that might install or remove this modification, and any subsequent effects on the catalytic activity of modified enzymes, have not been documented.
Influence on Protein Localization and Turnover within the Cell
There is no data to suggest how this specific modification might act as a signal for protein transport to different cellular compartments or for its degradation.
Potential Regulatory Roles of this compound PTMs in Cellular Processes
Gene Expression and Epigenetic Regulation
Without evidence of its occurrence on histone proteins or other chromatin-associated factors, any role for this compound in the regulation of gene expression remains entirely speculative.
Cellular Signaling Pathways
The modification of lysine residues to form this compound is not believed to be a direct, enzyme-catalyzed signaling event in the same vein as phosphorylation or acetylation. Instead, its formation is intricately linked to the presence of acrolein, a highly reactive α,β-unsaturated aldehyde. Acrolein is a potent electrophile that can be generated endogenously through processes like lipid peroxidation or introduced into the body from environmental sources.
Acrolein readily reacts with the ε-amino group of lysine residues on proteins via a Michael addition. This initial reaction can be followed by a second Michael addition of another acrolein molecule, leading to a bis-adducted species. This intermediate can then undergo an intramolecular aldol condensation and dehydration to form a stable cyclic adduct known as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) nih.govnih.govacs.orgpnas.org. The formation of this compound is thought to occur through the reduction of the aldehyde group of these acrolein-lysine adducts.
The generation of acrolein itself is a signal of cellular stress, particularly oxidative stress. Therefore, the presence of this compound and its precursors on proteins can be considered an indirect indicator of the activation of stress-related signaling pathways. These pathways may include:
Oxidative Stress Signaling: The formation of acrolein from lipid peroxidation is a hallmark of oxidative stress. The subsequent adduction of proteins can modulate the activity of key signaling proteins involved in the oxidative stress response.
Inflammatory Signaling: Acrolein can activate inflammatory pathways, and the modification of proteins by acrolein can contribute to the inflammatory process.
Apoptosis Signaling: High levels of acrolein are cytotoxic and can induce apoptosis. The modification of proteins involved in apoptotic pathways can influence cell fate decisions.
The table below summarizes the types of adducts formed from the reaction of acrolein with lysine residues, which are precursors to this compound.
| Adduct Type | Description | Implication in Signaling |
| Mono-Michael Adduct | Result of a single acrolein molecule adding to the lysine ε-amino group. | Initial marker of acrolein exposure and potential for further reaction. |
| Bis-Michael Adduct | Result of two acrolein molecules adding to the same lysine ε-amino group. | Indicates higher concentrations or prolonged exposure to acrolein. |
| Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) | A stable cyclic adduct formed from the bis-Michael adduct. | A key stable marker of acrolein-mediated protein damage. pnas.orgacs.org |
| This compound | A putative reduction product of acrolein-lysine adducts. | May represent a detoxified or metabolized form of the initial adduct. |
Stress Responses and Metabolic Adaptation
The formation of this compound is intrinsically linked to cellular stress, particularly electrophilic and oxidative stress, due to its origin from acrolein adduction. Acrolein is a well-established marker and mediator of oxidative stress-induced damage pnas.org.
Stress Responses:
The adduction of lysine residues by acrolein represents a non-enzymatic PTM that occurs under conditions of stress. This modification can have several consequences for protein function and cellular stress responses:
Protein Dysfunction: The addition of the bulky and reactive acrolein adducts can alter the structure and function of proteins, leading to enzyme inactivation, impaired protein-protein interactions, and disruption of cellular processes.
Induction of Stress Response Pathways: The presence of acrolein-modified proteins can trigger cellular stress responses, including the unfolded protein response (UPR) and the activation of antioxidant defense mechanisms.
Protein Degradation: Acrolein-modified proteins are often targeted for degradation by the proteasomal system, as the cell attempts to clear damaged and non-functional proteins.
Metabolic Adaptation:
The link between this compound formation and metabolic adaptation is primarily through the metabolic conditions that lead to increased acrolein production.
Lipid Peroxidation: Conditions that promote lipid peroxidation, such as metabolic syndrome, diabetes, and atherosclerosis, can lead to increased endogenous acrolein formation pnas.org. Consequently, the levels of acrolein-lysine adducts, including the precursor to this compound, may be elevated in these conditions.
Altered Metabolism: The adduction of key metabolic enzymes by acrolein can disrupt metabolic pathways. For example, the modification of enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle could impair cellular energy metabolism, forcing cells to adapt their metabolic strategies.
The following table details the research findings on the impact of acrolein-lysine adducts on cellular processes, which provides a framework for understanding the potential role of this compound.
| Research Finding | Cellular Process Affected | Potential Implication for this compound |
| Acrolein adducts form on various cellular proteins. nih.govacs.org | Protein structure and function | This compound could serve as a biomarker for widespread protein damage. |
| Acrolein adduction can lead to protein cross-linking. | Protein aggregation and cellular integrity | The formation of this modification may be part of a cascade leading to protein aggregation. |
| Acrolein-modified proteins are recognized by the cellular degradation machinery. | Protein turnover and quality control | The presence of this compound may mark proteins for degradation. |
| Acrolein is a known toxin and environmental pollutant. nih.gov | Cytotoxicity and stress response | The formation of this PTM is a direct consequence of exposure to a toxicant. |
Biochemical and Cellular Functions of N6 3 Hydroxypropyl L Lysine Non Ptm
N6-(3-Hydroxypropyl)-L-lysine as a Free Metabolite
There is currently no available scientific literature that describes the existence or functional roles of this compound as a free metabolite in biological systems.
Potential Role as a Signaling Molecule
Information regarding the potential role of this compound as a signaling molecule is not present in the current body of scientific research.
Involvement in Intermediary Metabolism
The involvement of this compound in any specific pathways of intermediary metabolism has not been documented.
Interactions of this compound with Cellular Macromolecules (e.g., DNA, RNA, Lipids)
There are no published studies that have investigated or identified any interactions between this compound and cellular macromolecules such as DNA, RNA, or lipids.
Mechanisms of Cellular Uptake and Transport
The mechanisms by which this compound might be taken up and transported into and within cells have not been elucidated.
Identification of Specific Transporters
No specific cellular transporters have been identified for this compound.
Advanced Analytical Methodologies for N6 3 Hydroxypropyl L Lysine Characterization and Quantification
Development of Robust Chromatographic Techniques
Chromatography is a fundamental technique for the separation of N6-(3-Hydroxypropyl)-L-lysine from other amino acids and matrix components. The choice of chromatographic method depends on the analytical objective, whether it is for purification, separation, or quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of amino acids and their derivatives. nih.gov Due to the fact that amino acids like L-lysine and its derivatives are often non-chromogenic, a common approach involves converting them into chromogenic or fluorescent derivatives before analysis and quantification. nih.gov
UV Detection: Direct UV detection of unmodified lysine (B10760008) derivatives is possible at low wavelengths (around 200-210 nm), but this approach can suffer from a lack of specificity due to interference from other molecules that absorb in this region. sielc.com A more specific method involves pre-column or post-column derivatization to attach a UV-absorbing tag to the amino acid.
Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection is preferred. nih.gov This requires derivatization with a fluorescent reagent. Common derivatizing agents for primary amines include dansyl chloride, o-phthaldialdehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC). nih.govnih.gov For instance, a reversed-phase HPLC method with fluorescence detection has been validated for lysine quantification in various biological matrices, demonstrating high accuracy and precision. mdpi.com A new pyrroloquinoline-derivative-based fluorescent probe has also been developed for the selective detection of lysine, showcasing the potential for novel reagents in this field. nih.gov
Below is a table summarizing typical parameters for an HPLC method for lysine analysis, which would be applicable for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.govmdpi.com |
| Mobile Phase A | 0.02 M Sodium Acetate with 0.02% Triethylamine (pH 4.5) | nih.gov |
| Mobile Phase B | 0.1 M Sodium Acetate buffer (pH 4.5) and Methanol (1:9 v/v) | nih.gov |
| Detection | Fluorescence (post-column derivatization with OPA) | europa.eu |
| Excitation/Emission | 330 nm / 460 nm | europa.eu |
Ion Exchange Chromatography (IEC) is a classic and highly effective method for the separation of amino acids, often considered a benchmark for accuracy. 193.16.218europa.eu This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. ucl.ac.uk For amino acids, which are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for fine-tuned separation on either cation or anion exchange columns. ucl.ac.uksemanticscholar.org
In a typical setup for analyzing basic amino acids like lysine and its derivatives, a strong acid cation exchange resin is used. researchgate.net The amino acids are eluted by a stepwise or gradient change in pH or ionic strength of the buffer. ucl.ac.uk Detection is commonly achieved through post-column derivatization with ninhydrin (B49086), which reacts with the amino acids to form a colored compound detectable by a photometer at 570 nm. 193.16.218europa.eu This method is robust and has been validated for the quantification of lysine in various feed and food matrices. europa.eu
Key parameters for IEC analysis are detailed in the table below.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Sulfonated polystyrene resin (strong cation exchanger) | semanticscholar.orgresearchgate.net |
| Mobile Phase | Sodium citrate (B86180) or lithium-based buffers with a pH gradient | europa.eu193.16.218 |
| Elution | Stepwise or continuous gradient of increasing pH and/or ionic strength | ucl.ac.uk |
| Derivatization | Post-column reaction with ninhydrin reagent | 193.16.218europa.eu |
| Detection | Photometric detection at 570 nm (and 440 nm for proline) | europa.eu193.16.218 |
| Temperature | Column temperature is often controlled with a gradient to improve separation | 193.16.218 |
Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires that the analytes be volatile and thermally stable. researchgate.netsigmaaldrich.com Amino acids, including this compound, are non-volatile due to their polar carboxyl and amino groups. mdpi.com Therefore, a crucial step in GC analysis is derivatization to convert these polar functional groups into less polar, more volatile forms. sigmaaldrich.com
A common and robust derivatization strategy is a two-step process:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) by reacting with an alcohol in an acidic solution. researchgate.netmdpi.com
Acylation: The amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net
Alternatively, silylation using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the active hydrogens in a single step, increasing volatility and stability for GC analysis. mz-at.de The resulting derivatives can then be separated on a GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). mz-at.denih.gov
The following table outlines common derivatization reagents for GC analysis of amino acids.
| Derivatization Method | Reagents | Target Functional Groups | Reference |
|---|---|---|---|
| Esterification & Acylation | 2 M HCl in Methanol, then Pentafluoropropionic Anhydride (PFPA) | Carboxyl, Amino, Hydroxyl | researchgate.netmdpi.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl, Amino, Hydroxyl, Thiol | mz-at.de |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Carboxyl, Amino, Hydroxyl, Thiol | sigmaaldrich.com |
Mass Spectrometry-Based Approaches for Definitive Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for the analysis of post-translationally modified amino acids due to its high selectivity and sensitivity. nih.gov When coupled with liquid chromatography (LC), it provides definitive identification and robust quantification.
LC-MS/MS is the gold standard for quantifying low-abundance molecules like modified amino acids in complex biological samples. nih.govnih.gov The development of a robust LC-MS/MS method for this compound involves several key steps:
Chromatographic Separation: An LC system separates the target analyte from isomers and matrix components. Columns such as reversed-phase C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly used for amino acids. nih.govresearchgate.net
Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions [M+H]+ of the analyte.
Tandem Mass Spectrometry: A triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the [M+H]+ of this compound), the second quadrupole fragments it via collision-induced dissociation, and the third quadrupole selects specific, characteristic product ions for detection. This process ensures extremely high selectivity and minimizes background noise.
Method validation is a critical requirement to ensure the reliability of the results. nih.gov Validation is performed according to established guidelines and typically assesses the following parameters: dshs-koeln.demdpi.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.
Sensitivity: Defined by the Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ).
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage conditions.
The table below summarizes key validation parameters for a typical LC-MS/MS bioanalytical method.
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | mdpi.com |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.govdshs-koeln.de |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | nih.govdshs-koeln.de |
| Recovery | Consistent, precise, and reproducible | dshs-koeln.de |
| Matrix Effect | Ionization suppression or enhancement should be minimal and consistent | dshs-koeln.de |
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements (typically with an error of less than 5 ppm). researchgate.net This capability is invaluable for the structural elucidation of this compound and its potential adducts.
The primary advantages of HRMS in this context are:
Unambiguous Formula Determination: The high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of this compound and distinguishing it from other isobaric compounds. researchgate.net
Structural Confirmation: By analyzing the fragmentation patterns (MS/MS spectra) obtained through collision-induced dissociation, the precise structure of the molecule can be confirmed. This includes verifying the location of the hydroxypropyl group on the N6-amino group of the lysine side chain. researchgate.net
Identification of Adducts and Metabolites: HRMS can be operated in full-scan mode, acquiring data for all ions within a specified mass range. This allows for non-targeted analysis, enabling the discovery and identification of unknown metabolites or adducts of this compound by comparing treated and control samples. The ability to retrospectively analyze data is a significant advantage of this approach. researchgate.net
For example, an HRMS method was developed to quantify protein-bound carboxymethyl lysine using an Orbitrap mass spectrometer, demonstrating the power of this technology for the precise measurement of modified amino acids. researchgate.net
Derivatization Strategies for Enhanced MS Sensitivity and Selectivity
Direct analysis of this compound by LC-MS can be challenging due to its polar nature, which may lead to poor retention on conventional reversed-phase columns and inefficient ionization. Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties. For this compound, these strategies aim to increase its volatility, improve its chromatographic behavior, and enhance its ionization efficiency in the mass spectrometer.
Key derivatization approaches applicable to this compound include:
Acylation: Reagents such as propionic anhydride can be used to acylate the primary and secondary amine groups. This process neutralizes the positive charge on the amine, making the molecule less polar and more amenable to reversed-phase chromatography. This strategy has been successfully used to improve the analysis of lysine-rich protein regions. nih.gov
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase hydrophobicity and improve chromatographic retention.
Silylation: Reagents can introduce a trimethylsilyl (B98337) (TMS) group, which increases the volatility of the compound, a strategy particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis.
Isotopic Labeling: For precise quantification, stable isotope dilution assays are the gold standard. This involves synthesizing an isotopically labeled version of this compound (e.g., with 2H, 13C, or 15N). This labeled compound is spiked into the sample as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical properties but different masses, they co-elute during chromatography but are distinguished by the mass spectrometer. This approach corrects for matrix effects and variations in sample preparation and instrument response, enabling highly accurate quantification. nih.gov
While derivatization can be powerful, it also adds complexity and time to sample preparation and can be a source of variability. thermofisher.com Therefore, method development must carefully optimize reaction conditions to ensure complete and reproducible derivatization.
Table 1: Comparison of Derivatization Strategies for MS Analysis
| Derivatization Strategy | Target Functional Group(s) | Primary Advantage(s) | Potential Considerations |
| Acylation | α-amino, ε-amino | Improved chromatographic retention, enhanced ionization. nih.gov | May require removal of excess reagent. |
| Esterification | Carboxyl | Increased hydrophobicity. | Can be sensitive to moisture. |
| Isotopic Labeling | N/A (whole molecule) | Gold standard for quantification, corrects for matrix effects. nih.gov | Requires synthesis of a labeled standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules like this compound. Unlike mass spectrometry, which provides mass-to-charge information, NMR provides detailed insights into the molecular structure, including atom connectivity and spatial arrangement.
For this compound, a suite of NMR experiments would be employed:
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Key signals would include those for the protons on the lysine backbone, the propyl chain, and the terminal hydroxyl group. Integration of the signals helps determine the relative number of protons in each environment. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group (e.g., CH, CH₂, CH₃, C=O). nih.gov
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity through the lysine backbone and along the 3-hydroxypropyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, the crucial HMBC correlation would be between the protons on the carbon adjacent to the nitrogen (C1' of the propyl group) and the epsilon-carbon (Cε) of the lysine residue, unequivocally confirming the attachment of the hydroxypropyl group to the N6 nitrogen.
By comparing the observed chemical shifts with those of model compounds like L-lysine and 3-hydroxypropanol, a complete and confident structural assignment can be achieved. nih.gov
Development of Specific Spectrophotometric or Fluorometric Assays
While chromatography and NMR provide detailed structural and quantitative data, spectrophotometric and fluorometric assays offer simpler, often higher-throughput methods for quantification, suitable for routine analysis once validated. The development of such an assay for this compound would hinge on a reaction that generates a colored or fluorescent product in proportion to the analyte's concentration.
Potential Assay Principles:
Enzyme-Based Assays: The most specific approach would involve the discovery or engineering of an enzyme, such as an oxidase or dehydrogenase, that selectively recognizes this compound. The enzymatic reaction could produce a quantifiable product like hydrogen peroxide (H₂O₂). The H₂O₂ can then be coupled to a secondary reaction with a chromogenic or fluorogenic probe (e.g., using horseradish peroxidase) to produce a detectable signal. nih.gov This principle is widely used in commercial kits for L-lysine. sigmaaldrich.comsigmaaldrich.com
Chemical Derivatization Assays: Reagents that react with specific functional groups can be used.
Ninhydrin: This reagent reacts with primary amines to produce a deep purple color (Ruhemann's purple), which can be measured spectrophotometrically. researchgate.net However, since ninhydrin reacts with the α-amino group, it would not distinguish this compound from unmodified L-lysine or other amino acids. researchgate.net
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative. x-mol.com Similar to ninhydrin, this reagent would lack specificity for the N6-substituted lysine over other primary amines.
The primary challenge in developing these assays is achieving specificity. To make a chemical derivatization assay specific, it would likely require a multi-step process involving the selective protection of other reactive species in the sample or a chromatographic separation step prior to the reaction. europa.eu
Biosensor Development for Real-time Monitoring and Detection
Biosensors represent the next frontier for the analysis of specific biomolecules, offering the potential for real-time, portable, and continuous monitoring. A biosensor for this compound would consist of two main components: a biological recognition element for specific binding and a transducer to convert this binding event into a measurable signal.
Recognition Element: The core of the biosensor's specificity lies in this component.
Enzymes: An enzyme like this compound oxidase or dehydrogenase would be an ideal candidate. The enzyme would be immobilized on the sensor surface. Its reaction with the target analyte would produce or consume a substance (e.g., O₂, H₂O₂, NADH) that can be detected by the transducer. nih.gov
Antibodies: Highly specific monoclonal or polyclonal antibodies raised against this compound could be used. Binding of the analyte to the immobilized antibody could be detected through various means (e.g., changes in mass, refractive index, or fluorescence).
Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to fold into specific three-dimensional structures to bind a target with high affinity and specificity.
Transducer: This element converts the biological recognition event into a quantifiable signal.
Electrochemical: Amperometric sensors could measure the current produced by the oxidation or reduction of a product from an enzymatic reaction. Potentiometric sensors could detect changes in ion concentration, such as the production of ammonium (B1175870) ions. nih.gov
Optical: Surface plasmon resonance (SPR) could detect the change in refractive index upon binding of the analyte to the sensor surface. Fluorescence-based sensors could measure changes in light emission.
The development of a successful biosensor requires a highly specific recognition element and its stable immobilization onto a transducer surface. Key performance metrics for such a biosensor would include its linear range, limit of detection (LOD), response time, reproducibility, and operational stability. nih.gov
Table 2: Components and Principles of a Potential this compound Biosensor
| Component | Example | Principle of Operation |
| Recognition Element | This compound Oxidase | Specific enzymatic conversion of the analyte, producing a detectable byproduct (e.g., H₂O₂). nih.gov |
| Specific Monoclonal Antibody | High-affinity binding of the analyte to the immobilized antibody. | |
| Transducer | Amperometric Electrode | Measures the electrical current generated from the oxidation/reduction of the enzymatic byproduct. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on the sensor surface caused by analyte binding. |
In Vitro Biochemical and Cellular Investigations of N6 3 Hydroxypropyl L Lysine
Enzyme Activity Assays for N6-(3-hydroxypropyl)-L-lysine Metabolism
To understand the metabolic fate of this compound, enzyme activity assays are crucial. The primary catabolic route for lysine (B10760008) in mammals is the saccharopine pathway, which involves enzymes such as lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) wikipedia.orgfrontiersin.org. It is plausible that these or other oxidoreductase enzymes could act on this compound nih.gov.
An investigation would typically involve incubating the compound with purified candidate enzymes or crude cell/tissue lysates (e.g., from liver, the primary site of lysine catabolism) creative-proteomics.com. The reaction progress would be monitored over time by quantifying the decrease in the substrate (this compound) and the appearance of potential metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose due to its high sensitivity and specificity. By analyzing the mass-to-charge ratio of the products, potential metabolites, such as further oxidized or cleaved forms of the compound, could be identified.
Table 1: Illustrative Data for Hypothetical Enzyme Kinetics with this compound This table presents example data to illustrate how results from enzyme activity assays might be displayed. These are not real experimental results.
| Enzyme Candidate | Substrate Concentration (µM) | Reaction Rate (pmol/min/mg protein) | Michaelis Constant (K_m, µM) | Maximum Velocity (V_max, pmol/min/mg) |
| Lysine-ketoglutarate Reductase (LKR) | 10 | 5.2 | ~150 | ~25 |
| 50 | 12.8 | |||
| 100 | 17.1 | |||
| 200 | 21.3 | |||
| Amine Oxidase B | 10 | 1.1 | ~45 | ~8 |
| 50 | 4.5 | |||
| 100 | 6.2 | |||
| 200 | 7.1 |
Cell-Free Systems for Studying this compound Formation and Protein Adduction
Cell-free systems, which are lysates derived from cells like E. coli or Chinese Hamster Ovary (CHO) cells, provide a powerful platform for studying biochemical reactions in a controlled environment, free from the complexity of intact cells nih.govresearchgate.netfrontiersin.org. These systems contain the necessary translational machinery and can be used to synthesize specific proteins or entire metabolic pathways researchgate.netnih.gov.
To study the formation of this compound, a cell-free system could be supplemented with L-lysine and a potential precursor molecule, such as acrolein or another 3-carbon electrophile, which could react to form the adduct. The open nature of the system allows for precise control over substrate concentrations and the easy removal of samples for analysis frontiersin.org.
Furthermore, these systems are ideal for investigating the adduction of this compound to proteins. A specific protein of interest can be synthesized within the cell-free system in the presence of the compound. Following synthesis, the protein can be purified and analyzed by mass spectrometry to identify if and where the modification has occurred on its surface mdpi.com. This approach can reveal whether certain amino acid sequences or structural motifs are particularly susceptible to this type of adduction.
Controlled Cellular Models for Studying this compound Effects
A fundamental aspect of characterizing any bioactive compound is to determine its effect on basic cellular processes. Standard cell culture models (e.g., HepG2 liver cells, HEK293 kidney cells) would be exposed to varying concentrations of this compound. Several assays would then be employed:
Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, is commonly used to assess cell viability. A decrease in signal would suggest cytotoxicity.
Proliferation Assays: Cell proliferation can be measured directly by counting cell numbers over time or by using techniques like the BrdU (bromodeoxyuridine) incorporation assay, which quantifies DNA synthesis in dividing cells. Lysine availability is known to be critical for cell proliferation nih.govresearchgate.net.
Apoptosis Assays: To determine if cell death is occurring via apoptosis (programmed cell death), assays that measure the activity of caspases (key enzymes in the apoptotic cascade) or use Annexin V staining to detect early apoptotic events would be performed. Lysine deficiency has been shown to induce apoptosis nih.govresearchgate.net.
Table 2: Example of a Cellular Viability (MTT) Assay This table contains hypothetical data illustrating the potential dose-dependent effect of a compound on the viability of a cultured cell line after 48 hours of exposure. These are not real experimental results.
| Compound Concentration (µM) | Cell Line: HepG2 (% Viability vs. Control) | Cell Line: HEK293 (% Viability vs. Control) |
| 0 (Control) | 100% | 100% |
| 1 | 98.5% | 99.1% |
| 10 | 95.2% | 97.4% |
| 50 | 88.7% | 91.5% |
| 100 | 76.4% | 82.3% |
| 250 | 51.3% | 60.8% |
Analysis of Specific Biochemical Markers and Pathways in Response to this compound
Lysine is not only a building block for proteins but also a key player in various metabolic and signaling pathways creative-proteomics.com. Its side chain is a target for numerous post-translational modifications (PTMs), including acetylation and methylation, which are critical for regulating gene expression and enzyme activity elsevierpure.comnih.govcreative-proteomics.com. The presence of an N6-hydroxypropyl group could potentially interfere with these normal modifications.
Investigations would focus on key lysine-dependent pathways:
Histone Modifications: Histones, the proteins that package DNA, are rich in lysine residues. Their modification state dictates gene accessibility and expression. The effect of this compound would be assessed by extracting histones from treated cells and using Western blotting with specific antibodies to check for changes in acetylation or methylation at key sites.
Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for transporting fatty acids into mitochondria for energy production creative-proteomics.comcreative-proteomics.com. The impact on this pathway could be assessed by measuring intracellular carnitine levels.
Signaling Pathways: Key signaling pathways like mTOR, which senses amino acid availability, could be examined. Lysine deficiency is known to affect mTOR signaling nih.gov. The phosphorylation status of key proteins in this pathway (e.g., S6K1, 4E-BP1) would be measured via Western blot.
To gain a global, unbiased view of the cellular response, proteomics and metabolomics approaches are invaluable nih.gov.
Proteomics: This involves the large-scale study of proteins. Cells treated with this compound would be lysed, and their proteins digested into peptides for analysis by high-resolution LC-MS/MS. This can reveal two types of information:
Global Expression Changes: Quantifying thousands of proteins can show which ones are up- or down-regulated in response to the compound.
Adductome Analysis: A key goal would be to specifically search the MS data for peptides whose mass has increased by the mass of a hydroxypropyl group, identifying direct protein targets of the modification mdpi.com. This helps map the "adductome" of the compound.
Metabolomics: This is the comprehensive analysis of small molecule metabolites in a biological sample frontiersin.orgnih.govresearchgate.net. By comparing the metabolic profiles of treated versus untreated cells using LC-MS or NMR, researchers can identify which metabolic pathways are perturbed. For instance, an accumulation of fatty acids might suggest an impairment in carnitine-dependent transport, while changes in TCA cycle intermediates could indicate mitochondrial dysfunction creative-proteomics.com.
Table 3: Illustrative Proteomic and Metabolomic Hits This table provides a hypothetical list of proteins and metabolites that could be identified as significantly altered in a global profiling experiment. These are not real experimental results.
| Molecule Type | Name | Fold Change (Treated vs. Control) | Implicated Pathway |
| Protein | Histone H3 | - (Modification detected) | Chromatin Regulation |
| Protein | Carnitine palmitoyltransferase 1 | -1.8 | Fatty Acid Oxidation |
| Protein | Heat Shock Protein 70 | +2.5 | Cellular Stress Response |
| Metabolite | L-Carnitine | -2.1 | Fatty Acid Transport |
| Metabolite | Lactate | +3.0 | Glycolysis / Anaerobic Metabolism |
| Metabolite | α-Ketoglutarate | -1.6 | TCA Cycle |
In Vivo Mechanistic Studies of this compound Remain Undocumented in Publicly Available Research
A comprehensive review of scientific literature reveals a significant gap in the understanding of the in vivo behavior of the chemical compound this compound. Despite the importance of understanding the metabolic fate and biological effects of modified amino acids, detailed in vivo mechanistic studies focusing on this specific compound in animal models have not been published in the accessible scientific domain.
The intricate pathways of absorption, distribution, metabolism, and excretion (ADME) are fundamental to characterizing the pharmacokinetic profile of any bioactive compound. However, for this compound, there is a notable absence of research detailing these processes in model organisms. Consequently, information regarding its absorption from the gastrointestinal tract, its distribution throughout various tissues, and the routes and rates of its excretion remains unavailable.
Furthermore, the metabolic conversion of this compound and the potential formation of metabolic byproducts are critical areas that have yet to be explored. Understanding these metabolic pathways is essential for predicting the compound's biological activity and potential downstream effects. Without such studies, the metabolic fate of the 3-hydroxypropyl moiety and the lysine backbone remains speculative.
The tissue-specific distribution and potential for accumulation of this compound are also unknown. Research has not yet been conducted to determine whether this compound targets specific organs or tissues, or if it has a tendency to accumulate within the body over time. This information is crucial for a complete understanding of its physiological impact.
Similarly, the biochemical and cellular impacts of this compound in animal models have not been investigated. There is no available data on how this compound might affect endogenous lysine metabolism and homeostasis. It is unclear whether it would compete with natural lysine for enzymatic pathways or cellular transport, or if it would have any influence on the vast array of proteins that undergo post-translational modifications involving lysine residues. The potential for this compound to alter protein modification profiles, and thereby influence cellular function, is an area that warrants future investigation.
In Vivo Mechanistic Studies Utilizing Animal Models
Investigation of the Biochemical and Cellular Impacts of N6-(3-Hydroxypropyl)-L-lysine in Animal Models
Evaluation of Specific Metabolic Pathways and Organ Function
There is currently no published research detailing the in vivo evaluation of metabolic pathways and organ function specifically for this compound. Scientific inquiry into the metabolism of lysine (B10760008) itself has identified two primary pathways in mammals: the saccharopine pathway, which is predominant in the liver, and the pipecolate pathway, which is active in the brain. These pathways ultimately lead to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.
Studies on L-lysine supplementation and deprivation in various animal models have indicated effects on the liver and kidneys. However, it is not scientifically sound to extrapolate these findings to this compound, as the addition of a 3-hydroxypropyl group to the N6 position of lysine could significantly alter its recognition by enzymes, transport mechanisms, and metabolic fate. Without specific studies on this compound, any discussion of its impact on metabolic pathways or organ function would be speculative.
Table 1: Hypothetical Areas of Investigation for Metabolic and Organ Function Studies of this compound
| Area of Investigation | Potential Research Questions | Rationale |
| Metabolic Fate | Is this compound absorbed intact from the gastrointestinal tract? Is it metabolized, and if so, what are the primary metabolites? Is it excreted unchanged in urine or feces? | Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to determining the compound's biological activity and potential effects. |
| Hepatic Function | Does administration of this compound affect markers of liver function, such as ALT and AST levels? Does it influence lipid metabolism in the liver? | The liver is a central hub for amino acid metabolism. The structural modification could potentially impact hepatic processes. |
| Renal Function | How is this compound handled by the kidneys? Does it affect markers of renal function, such as creatinine (B1669602) and BUN levels? | The kidneys play a crucial role in filtering and reabsorbing amino acids. The modified structure may alter its renal clearance. |
This table is for illustrative purposes only and does not represent actual research findings.
Development and Utilization of Genetically Modified Animal Models for this compound Research
The development and use of genetically modified animal models are powerful tools for elucidating the function of specific genes and the metabolism of various compounds. Techniques such as CRISPR-Cas9 and TALENs have revolutionized the creation of knockout, knock-in, and conditional mutant models.
However, a search of the scientific literature reveals no instances of genetically modified animal models being developed or utilized specifically for research on this compound. Such models would likely be developed only after preliminary in vitro and in vivo studies suggest a specific and significant biological role for this compound, for instance, by identifying a particular enzyme that metabolizes it or a receptor it interacts with.
Table 2: Potential Future Genetically Modified Animal Models for this compound Research
| Model Type | Potential Gene Target | Research Application |
| Knockout Model | Gene encoding a putative metabolic enzyme for this compound | To determine the primary pathway for the compound's breakdown and to study the physiological consequences of its accumulation. |
| Reporter Gene Model | Gene encoding a transporter protein that may be specific for this compound | To visualize the tissue and cellular distribution of the compound's uptake in real-time. |
| Humanized Model | Murine gene replaced with its human counterpart involved in a hypothetical metabolic pathway | To study the metabolism and effects of this compound in a system that more closely mimics human physiology. |
This table presents hypothetical future research directions and is not based on existing studies.
Conclusion and Future Directions in N6 3 Hydroxypropyl L Lysine Research
Summary of Key Findings and Hypotheses Regarding N6-(3-Hydroxypropyl)-L-lysine
Direct research focusing exclusively on this compound is sparse, leading to a scarcity of specific findings. The current understanding is largely extrapolated from the broader knowledge of lysine (B10760008) modifications. Lysine, an essential amino acid, is a frequent target for a variety of post-translational modifications on its ε-amino group, including methylation, acetylation, and formylation, which play critical roles in regulating protein function and gene expression. hmdb.canih.govmit.edu
It is hypothesized that this compound could be formed endogenously through enzymatic or non-enzymatic reactions. The presence of a hydroxyl group on the propyl chain introduces a polar functional group that could alter the physicochemical properties of lysine-containing proteins. This modification could potentially influence protein structure, function, and interactions with other molecules. However, without direct experimental evidence, these remain speculative hypotheses.
Unresolved Questions and Emerging Research Avenues
The limited research on this compound gives rise to numerous unresolved questions, which themselves represent promising avenues for future investigation. Key among these are:
Natural Occurrence: Does this compound occur naturally in biological systems? If so, in which organisms, tissues, or specific proteins is it found?
Biosynthesis and Metabolism: What are the enzymatic or non-enzymatic pathways responsible for the formation of this compound? How is this compound metabolized and degraded in the body?
Biological Function: What is the physiological and pathological significance of this modification? Does it play a role in cellular signaling, protein stability, or enzymatic activity?
Analytical Detection: What are the most effective analytical methods for the sensitive and specific detection and quantification of this compound in complex biological samples? Developing such methods is a critical first step for future research. jocpr.com
Emerging research could focus on synthesizing this compound to be used as a standard in analytical studies. Furthermore, proteomics-based approaches could be employed to screen for the presence of this modification in various cell and tissue types under different physiological and pathological conditions.
Potential for this compound as a Biochemical Marker or Target for Intervention
Given the nascent stage of research, the potential of this compound as a biochemical marker or a therapeutic target is entirely hypothetical. However, drawing parallels with other lysine derivatives offers a framework for speculation. For instance, other modified amino acids have been identified as potential biomarkers for dietary intake or disease states. hmdb.ca
Should future research establish a link between the levels of this compound and a specific physiological or pathological condition, it could emerge as a novel biomarker. For example, if its formation is found to be associated with a particular metabolic disorder or cellular stress response, its quantification in biological fluids could have diagnostic or prognostic value.
As a target for intervention, if the enzymatic machinery responsible for the synthesis or removal of this modification is identified and found to be involved in disease pathogenesis, it could represent a novel target for drug development.
Q & A
Q. What synthetic methodologies are optimal for producing N6-(3-Hydroxypropyl)-L-lysine in peptide chemistry?
The synthesis of N6-modified lysine derivatives, such as this compound, typically involves selective protection of the ε-amino group. For example, Fmoc-protected lysine derivatives (e.g., Fmoc-L-Lys(Linoleyl)-OH) are synthesized via acylation of the ε-amino group using activated esters or carbodiimide coupling agents . To optimize regioselectivity, reaction conditions (e.g., pH, temperature) and catalysts (e.g., lithium hydroxide) are critical. Evidence from stereoselective syntheses of analogous compounds shows that using LiOH instead of NaOH increases the (S,S)-isomer ratio to 82:18, highlighting the importance of base selection in minimizing racemization .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Reverse-phase HPLC with specialized columns (e.g., Newcrom R1) is effective for separating N6-modified lysine derivatives. For instance, N6-(1-Oxotetradecyl)-L-lysine was analyzed using a C18 column with a mobile phase of water/acetonitrile/trifluoroacetic acid, achieving baseline separation . Complementary techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight (e.g., 630.87 g/mol for Fmoc-L-Lys(Linoleyl)-OH ) and regiochemical substitution.
Q. What metabolic pathways interact with N6-substituted lysine derivatives?
N6-modified lysines may enter lysine degradation pathways. For example, saccharopine dehydrogenase catalyzes the conversion of N6-(L-1,3-dicarboxypropyl)-L-lysine (saccharopine) to L-2-aminoadipate 6-semialdehyde, a key intermediate in lysine catabolism . Researchers should assess whether the 3-hydroxypropyl group alters substrate recognition by enzymes like fructoselysine 6-kinase, which phosphorylates N6-(D-fructosyl)-L-lysine .
Advanced Research Questions
Q. How can stereoselectivity be controlled in synthesizing this compound derivatives?
Stereochemical outcomes depend on reaction design. For example, in the synthesis of N²-(1-carboxy-3-oxo-3-phenylpropyl)-L-lysine, lithium hydroxide significantly improved (S,S)-isomer selectivity (82:18 ratio) compared to NaOH or KOH . Hydrogenation steps with palladium/carbon catalysts further refine stereopurity (e.g., 81.9:18.1 (S,S):(R,S) ratio post-hydrogenation ). Researchers should monitor chiral centers via chiral HPLC or circular dichroism.
Q. What enzymatic strategies enable selective modification of this compound?
Enzymes like fructoselysine 6-kinase (EC 2.7.1.218) show specificity for phosphorylating N6-substituted lysines, though activity varies with substituent size and charge . Kinetic assays using ATP/NADH-coupled systems can quantify enzymatic efficiency. For inducible nitric oxide synthase (iNOS) studies, structural analogs like N6-(1-iminoethyl)-L-lysine dihydrochloride were used to assess cardiovascular effects, suggesting that substituent hydrophobicity impacts inhibitor binding .
Q. What experimental models are suitable for studying the biological effects of this compound?
Rodent models are common for in vivo studies. For example, N6-(1-iminoethyl)-L-lysine dihydrochloride was administered intraperitoneally (10 mg/kg) to assess iNOS inhibition in diabetic rats, with endpoints including left ventricular pressure and ERK/p38 phosphorylation . In vitro models (e.g., isolated working hearts) allow mechanistic studies under controlled conditions, with statistical rigor ensured via SEM and ANOVA (e.g., *p < 0.05 thresholds ).
Key Considerations
- Contradictions : While LiOH enhances stereoselectivity in some syntheses , its efficacy may vary with substituent steric bulk.
- Methodological Gaps : Limited evidence exists on the metabolic fate of this compound; isotopic tracing (e.g., ¹³C-labeled derivatives) is recommended for pathway validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
